molecular formula C10H9NO6 B1294657 Dimethyl 2-nitroterephthalate CAS No. 5292-45-5

Dimethyl 2-nitroterephthalate

Cat. No. B1294657
Key on ui cas rn: 5292-45-5
M. Wt: 239.18 g/mol
InChI Key: PAYWCKGMOYQZAW-UHFFFAOYSA-N
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Patent
US05773512

Procedure details

To a stirred solution of di-methyl nitroterephthalate ((5), 12g, 50 mMol) in dioxane (100 mL) at room temperature was slowly added dropwise aq. 1N NaOH (50 mL) over 30 minutes. After stirring for 16 h at room temperature the reaction was diluted with water, washed with ether, acidified with aq. 1N HCl (50 mL) then extracted with 10% n-BuOH in ethyl acetate (2×100 mL). After drying (MgSO4) over ethyl acetate and evaporation under reduced pressure the resulting residue was purified by flash chromatography on silica gel eluted with (98:2:0.1) CHCl3, MeOH, HOAc to give product (6) (8.07 g, 72%) as a white solid.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]([C:14]([O:16]C)=[O:15])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])([O-:3])=[O:2].[OH-].[Na+]>O1CCOCC1.O>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:12]([C:14]([OH:16])=[O:15])=[CH:13][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 h at room temperature the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
then extracted with 10% n-BuOH in ethyl acetate (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (MgSO4)
CUSTOM
Type
CUSTOM
Details
over ethyl acetate and evaporation under reduced pressure the resulting residue
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with (98:2:0.1) CHCl3, MeOH, HOAc

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.07 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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